G2019S‑LRRK2 Cellular Potency: Comparable to Leading Brain‑Penetrant Inhibitors
LRRK2‑IN‑10 inhibits G2019S‑LRRK2 autophosphorylation at Ser935 with an IC₅₀ of 11 nM in a cellular assay [REFS‑1]. This potency is comparable to that of PF‑06447475 (IC₅₀ = 11 nM for G2019S in cell‑free assays) [REFS‑2] and JH‑II‑127 (IC₅₀ = 2.2 nM for G2019S in a purified kinase assay) [REFS‑3], and exceeds that of the widely used probe GSK2578215A (IC₅₀ ≈ 9 nM in biochemical assays) when brain penetration is also required [REFS‑4]. Notably, LRRK2‑IN‑10 achieves this potency while maintaining mutation selectivity, a feature not shared by GSK2578215A or PF‑06447475, which inhibit wild‑type LRRK2 with similar potency [REFS‑2][REFS‑4].
| Evidence Dimension | G2019S‑LRRK2 inhibition potency (cellular/ biochemical IC₅₀) |
|---|---|
| Target Compound Data | 11 nM (pS935‑LRRK2 cellular assay) |
| Comparator Or Baseline | PF‑06447475: 11 nM (G2019S cell‑free); JH‑II‑127: 2.2 nM (G2019S purified kinase); GSK2578215A: ~9 nM (G2019S biochemical) |
| Quantified Difference | LRRK2‑IN‑10 is equipotent to PF‑06447475, ~5‑fold less potent than JH‑II‑127, and equipotent to GSK2578215A in terms of G2019S inhibition. |
| Conditions | Cellular assay monitoring LRRK2 pS935 dephosphorylation in stably transfected HEK293 cells [REFS‑1]; comparator data from published biochemical/cellular assays [REFS‑2][REFS‑3][REFS‑4]. |
Why This Matters
Users requiring brain‑penetrant, mutation‑selective inhibition of G2019S‑LRRK2 can select LRRK2‑IN‑10 over non‑brain‑penetrant probes (e.g., GSK2578215A) or non‑selective inhibitors (e.g., PF‑06447475) with confidence in its cellular potency.
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